C5-Bromo Regioisomer Enables Site-Specific Cross-Coupling Unavailable to C3-Bromo Analogs
5-Bromo-3H-pyridin-2-one (C5-bromo isomer) enables site-selective Suzuki coupling exclusively at the 5-position, whereas its C3-bromo regioisomer directs coupling to the 3-position. This regiospecificity is critical for accessing distinct substitution patterns in downstream medicinal chemistry applications [1].
| Evidence Dimension | Cross-coupling site (regioselectivity) |
|---|---|
| Target Compound Data | Coupling occurs at C5 position |
| Comparator Or Baseline | 3-bromo-2(1H)-pyridinone (C3-bromo isomer): Coupling occurs at C3 position |
| Quantified Difference | Exclusive site-selectivity (C5 vs. C3); synthetic yields for 5-aryl pyridinones range from 45–82% vs. 3-aryl pyridinones from 40–78% under identical Suzuki conditions [1] |
| Conditions | Suzuki cross-coupling with aryl boronic acids, Pd(PPh3)4, K2CO3, DMF/H2O, 80 °C [1] |
Why This Matters
Enables precise control over the point of molecular diversification, directly impacting the design of structure-activity relationship (SAR) studies and the synthesis of patent-defined chemical matter.
- [1] Rodríguez-Dafonte, P., Terán, C., & Teijeira, M. (2013). A facile synthesis of 3,5-halo and aryl 1H-pyridin-2-ones from pyridinium N-(pyridin-2-yl)aminide. Tetrahedron, 69(30), 6088–6094. https://doi.org/10.1016/j.tet.2013.05.073 View Source
